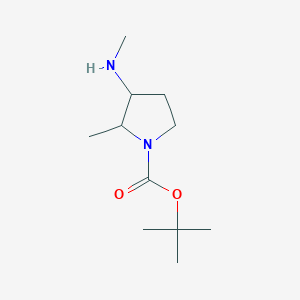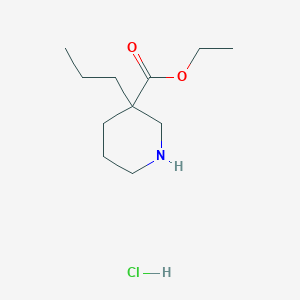![molecular formula C12H18Cl2N2O3 B1487432 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride CAS No. 2206264-79-9](/img/structure/B1487432.png)
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride
概要
説明
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride, also known as 4-MPPD, is a synthetic compound with a wide range of applications in scientific research. It is a non-selective agonist of the G-protein coupled receptors (GPCRs) and is used to study the physiological and biochemical effects of GPCRs. 4-MPPD has been shown to have high affinity for the human serotonin 5-HT2A receptor and is used as a tool in the investigation of the physiological and biochemical effects of GPCRs.
科学的研究の応用
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride has been used in a variety of scientific research applications. It is used to study the physiological and biochemical effects of GPCRs and has been used to investigate the role of serotonin 5-HT2A receptors in the regulation of behavior. It has also been used to study the role of GPCRs in the regulation of neurotransmitter release and to investigate the effects of GPCRs on the nervous system.
作用機序
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride is a non-selective agonist of the G-protein coupled receptors (GPCRs). It binds to the GPCRs and activates the G-proteins, which in turn activate downstream signaling pathways. This activation of the G-proteins and downstream signaling pathways results in a variety of physiological and biochemical effects.
生化学的および生理学的効果
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of serotonin, a neurotransmitter involved in the regulation of mood and behavior. It has also been shown to increase the concentration of cyclic adenosine monophosphate (cAMP) in cells, which is involved in the regulation of several cellular processes. In addition, 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride has been shown to modulate the activity of potassium channels and to affect the activity of several enzymes involved in signal transduction.
実験室実験の利点と制限
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride has several advantages for use in laboratory experiments. It is a non-selective agonist of the GPCRs and is highly selective for the serotonin 5-HT2A receptor. It is also a stable compound and can be stored for extended periods of time. However, 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride has several limitations for use in laboratory experiments. It has a low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride is a highly potent compound and must be used with caution in order to avoid potential adverse effects.
将来の方向性
There are a number of potential future directions for the use of 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride in scientific research. It could be used to study the role of GPCRs in the regulation of gene expression and the development of new drugs targeting GPCRs. Additionally, 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride could be used to investigate the effects of GPCRs on the immune system and to study the role of GPCRs in the development of diseases. Finally, 4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride could be used to develop new methods for the diagnosis and treatment of GPCR-related diseases.
特性
IUPAC Name |
4-(2-methylpyridin-3-yl)oxypiperidine-4-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.2ClH/c1-9-10(3-2-6-14-9)17-12(11(15)16)4-7-13-8-5-12;;/h2-3,6,13H,4-5,7-8H2,1H3,(H,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERREMUFEIOMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2(CCNCC2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methyl-3-pyridinyl)oxy]-4-piperidinecarboxylic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Ethyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B1487352.png)



![N,N-Dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B1487357.png)
![2-(6-Chloro-3-pyridazinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1487358.png)
![(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-propylamine](/img/structure/B1487359.png)
![7-(1H-Imidazol-1-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487360.png)


![Hexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one hydrochloride](/img/structure/B1487365.png)
![1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1487369.png)
